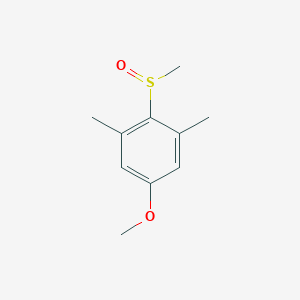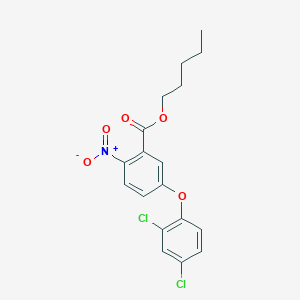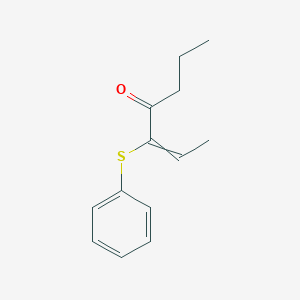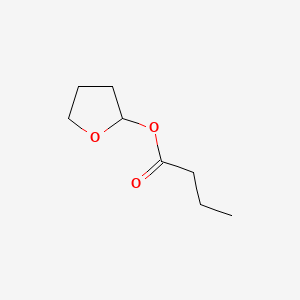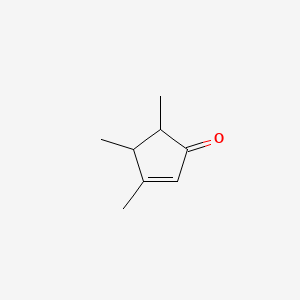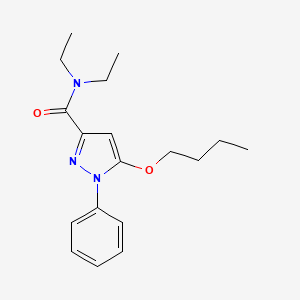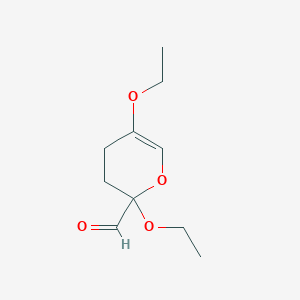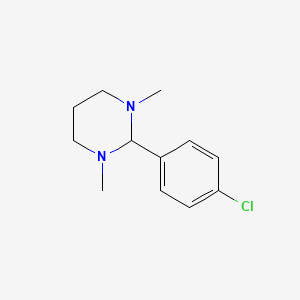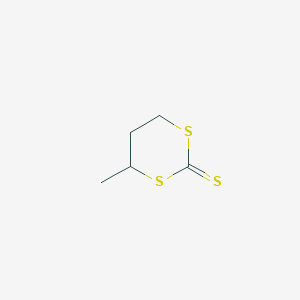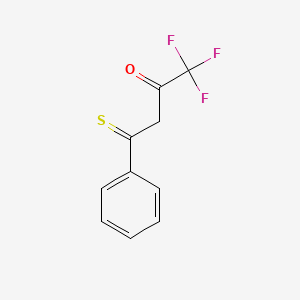
Benzene, 1-ethyl-2,3,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethyl-2,3,5-trimethyl-: is an aromatic hydrocarbon with the molecular formula C11H16 It is a derivative of benzene, where the benzene ring is substituted with one ethyl group and three methyl groups at positions 1, 2, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing benzene derivatives involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Transalkylation: Another method involves the transalkylation of xylene over a solid acid catalyst.
Industrial Production Methods: Industrial production of Benzene, 1-ethyl-2,3,5-trimethyl- typically involves large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Substitution: Benzene, 1-ethyl-2,3,5-trimethyl- undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are typical oxidizing agents.
Major Products Formed:
Nitration: Nitro derivatives of Benzene, 1-ethyl-2,3,5-trimethyl-.
Halogenation: Halogenated derivatives, such as chloro or bromo compounds.
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring aromatic building blocks.
Industry:
Chemical Manufacturing: It is used in the production of other chemicals, including dyes, resins, and plastics.
Wirkmechanismus
The mechanism of action for Benzene, 1-ethyl-2,3,5-trimethyl- in chemical reactions typically involves the formation of a positively charged benzenonium intermediate during electrophilic substitution reactions . This intermediate is stabilized by the electron-donating effects of the ethyl and methyl groups, which facilitate the substitution process.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,2,3-trimethyl- (Hemimellitene): This compound has three methyl groups at positions 1, 2, and 3.
Benzene, 1,3,5-trimethyl- (Mesitylene): This compound has three methyl groups at positions 1, 3, and 5.
Benzene, 1-ethyl-3,5-dimethyl-: This compound has one ethyl group and two methyl groups at positions 1, 3, and 5.
Uniqueness: Benzene, 1-ethyl-2,3,5-trimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups can enhance its solubility in organic solvents and affect its boiling and melting points compared to other similar compounds.
Eigenschaften
CAS-Nummer |
54120-62-6 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
1-ethyl-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-8(2)6-9(3)10(11)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
GGYNNCOYZVGAPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



